Aminopyralid-potassium

Description

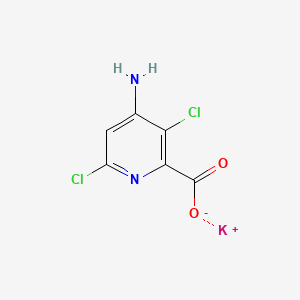

Structure

3D Structure of Parent

Properties

CAS No. |

566191-87-5 |

|---|---|

Molecular Formula |

C6H3Cl2KN2O2 |

Molecular Weight |

245.1 g/mol |

IUPAC Name |

potassium;4-amino-3,6-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C6H4Cl2N2O2.K/c7-3-1-2(9)4(8)5(10-3)6(11)12;/h1H,(H2,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

XUYNZTABHAFFAO-UHFFFAOYSA-M |

SMILES |

C1=C(C(=C(N=C1Cl)C(=O)[O-])Cl)N.[K+] |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)[O-])Cl)N.[K+] |

Appearance |

Solid powder |

Pictograms |

Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopyralid potassium salt, Aminopyralid-potassium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aminopyralid-Potassium on Auxin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyralid (B1667105), a synthetic auxin herbicide of the pyridine (B92270) carboxylic acid class, effectively controls broadleaf weeds by mimicking the plant hormone indole-3-acetic acid (IAA). This guide provides a detailed technical overview of the molecular mechanism by which aminopyralid, in its active potassium salt form, exerts its herbicidal effects through interaction with the auxin receptor complex. It delves into the specific binding affinities for Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, the subsequent signaling cascade involving the degradation of Aux/IAA transcriptional repressors, and the downstream gene expression changes that lead to uncontrolled growth and plant death. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core molecular pathways.

Introduction

Aminopyralid is a selective, post-emergent herbicide valued for its systemic action and efficacy against a wide spectrum of broadleaf weeds.[1][2] It belongs to the synthetic auxin family, a class of herbicides that disrupt normal plant growth by overwhelming the natural auxin signaling pathways.[3][4] The active form in many commercial formulations is the potassium salt of aminopyralid (CAS 566191-87-5), which readily dissociates to the aminopyralid acid (CAS 150114-71-9) in aqueous environments.[5] Understanding the precise molecular interactions between aminopyralid and its target auxin receptors is crucial for the development of new herbicides, managing weed resistance, and refining its agricultural applications.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The primary mode of action of aminopyralid is to mimic natural auxin, thereby constitutively activating the auxin signaling pathway. This leads to a cascade of events culminating in uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants.[4][6] The central players in this mechanism are the TIR1/AFB family of F-box proteins, which function as the auxin co-receptors.[7]

The SCFTIR1/AFB E3 Ubiquitin Ligase Complex

At the heart of auxin signaling is the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[8] The specificity of this complex is conferred by the F-box protein, which in the case of auxin signaling, is one of the TIR1/AFB proteins.[7] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, a family of transcriptional repressors, bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]

Aminopyralid-Mediated Degradation of Aux/IAA Repressors

Aminopyralid, like natural auxin, acts as a "molecular glue" that stabilizes the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA repressor protein.[7][9] This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex, marking it for degradation by the 26S proteasome.[7][10] The continuous presence of the synthetic auxin aminopyralid leads to a persistent degradation of Aux/IAA repressors. This frees ARFs to activate the transcription of a host of downstream genes, leading to the characteristic herbicidal effects of uncontrolled growth.[6][7]

Quantitative Data: Binding Affinity of Aminopyralid to Auxin Receptors

Recent studies utilizing Surface Plasmon Resonance (SPR) have provided quantitative insights into the binding of aminopyralid to different members of the TIR1/AFB family in Arabidopsis thaliana. These data reveal a degree of selectivity in the interaction, which may contribute to the specific herbicidal activity spectrum of aminopyralid.

Table 1: Equilibrium Dissociation Constants (KD) of Aminopyralid and other Auxins for Arabidopsis TIR1/AFB Receptors

| Compound | Receptor | KD (µM) |

| Aminopyralid | AtTIR1 | >500 |

| AtAFB2 | >500 | |

| AtAFB5 | 110 ± 10 | |

| Picloram | AtTIR1 | >500 |

| AtAFB2 | >500 | |

| AtAFB5 | 110 ± 20 | |

| 2,4-D | AtTIR1 | 110 ± 10 |

| AtAFB2 | 220 ± 20 | |

| AtAFB5 | 150 ± 10 | |

| IAA (natural auxin) | AtTIR1 | 2.0 ± 0.2 |

| AtAFB2 | 5.0 ± 0.5 | |

| AtAFB5 | 3.0 ± 0.3 | |

| Data sourced from Wright et al. (2022) |

The data clearly indicate that aminopyralid has a significantly higher binding affinity for the AtAFB5 receptor compared to AtTIR1 and AtAFB2, where binding is very weak.[11] This preferential binding to AFB5 is a characteristic shared with other picolinate (B1231196) herbicides like picloram.[11]

Signaling Pathways and Logical Relationships

The binding of aminopyralid to the TIR1/AFB receptor initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the logical flow of key experimental methodologies used to investigate it.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ableweb.org [ableweb.org]

- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. singerinstruments.com [singerinstruments.com]

In-Depth Technical Guide to the Spectroscopic Analysis of Aminopyralid-Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of aminopyralid-potassium, a selective herbicide. The document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy, presenting key data and structural insights relevant to researchers in analytical chemistry and drug development.

Chemical Structure and Properties

Aminopyralid (B1667105) is a pyridine (B92270) carboxylic acid herbicide. Its potassium salt, this compound, is the form commonly found in commercial formulations. Understanding its structure is fundamental to interpreting its spectroscopic data.

-

IUPAC Name: Potassium 4-amino-3,6-dichloropyridine-2-carboxylate

-

Chemical Formula: C₆H₃Cl₂KN₂O₂

-

Molecular Weight: 245.10 g/mol [1]

The key functional groups that produce characteristic spectroscopic signals are the pyridine ring, the amino group (-NH₂), the two chlorine atoms (-Cl), and the carboxylate group (-COO⁻K⁺).

Caption: Chemical structure of this compound with key functional groups.

Spectroscopic Analysis Workflow

The characterization of this compound involves a standardized workflow. This process begins with careful sample preparation tailored to each analytical technique, followed by instrumental analysis and data interpretation to confirm the structure and purity of the compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted based on the structure of aminopyralid free acid. For the potassium salt, the acidic proton (-COOH) signal would be absent.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyridine C-H (H-5) | 7.5 - 8.0 | 115 - 125 | The sole aromatic proton, its chemical shift is influenced by the adjacent chlorine and amino groups. |

| Amino (-NH₂) | 5.0 - 7.0 (broad) | N/A | Broad signal due to quadrupolar relaxation and exchange. Position is solvent and concentration dependent. |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 (broad) | N/A | Very broad, exchangeable proton. This signal is absent in the potassium salt form. |

| Pyridine C-COOH (C-2) | N/A | 165 - 175 | Carboxylic acid carbon, significantly downfield. |

| Pyridine C-Cl (C-3) | N/A | 140 - 150 | Carbon atom attached to a chlorine atom. |

| Pyridine C-NH₂ (C-4) | N/A | 150 - 160 | Carbon atom attached to the amino group. |

| Pyridine C-H (C-5) | N/A | 115 - 125 | Carbon atom bonded to the sole aromatic proton. |

| Pyridine C-Cl (C-6) | N/A | 145 - 155 | Carbon atom attached to a chlorine atom. |

Experimental Protocol (General)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique used for the quantification of aminopyralid in various matrices, such as soil and water.[2][3][4][5] The method typically involves separation by liquid chromatography followed by detection using tandem mass spectrometry (MS/MS) for enhanced specificity.

LC-MS/MS Quantitative Data

Analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions.

| Parameter | Value | Notes | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI+ is common, detecting the [M+H]⁺ ion. ESI- detects the [M-H]⁻ ion. | [4][6] |

| Precursor Ion (Q1) [M+H]⁺ | m/z 207.0 | For the aminopyralid free acid. | [4] |

| Precursor Ion (Q1) [M-H]⁻ | m/z 204.8 | For the aminopyralid free acid. | [6] |

| Product Ion (Q3) from m/z 207.0 | m/z 161.0, 134.0 | Key fragment ions used for quantification and confirmation. | [4][7] |

| Product Ion (Q3) from m/z 204.8 | m/z 161.1, 125.1 | Key fragment ions used for quantification and confirmation. | [6] |

Experimental Protocol (Example for Water Analysis)

This protocol is a synthesized example based on established methods.[5]

-

Standard Preparation:

-

Prepare a primary stock solution of aminopyralid (e.g., 100 µg/mL) in methanol.

-

Perform serial dilutions in a solution mimicking the mobile phase (e.g., methanol/water) to create a calibration curve with concentrations ranging from approximately 0.05 ng/mL to 5.0 ng/mL.[5]

-

-

Sample Preparation:

-

LC System Parameters:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is typically used.[4]

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).[4]

-

Mobile Phase B: Methanol or Acetonitrile with an additive (e.g., 0.1% formic acid).[4]

-

Gradient Elution: A typical gradient might start at 10-20% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.[4]

-

-

MS/MS System Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transitions listed in the table above (e.g., 207.0 -> 161.0 for quantification and 207.0 -> 134.0 for confirmation).

-

Instrument Tuning: Optimize source parameters such as ion spray voltage, temperature, and gas flows (nebulizer, heater gas) to maximize the signal for aminopyralid. Optimize collision energy (CE) for each MRM transition.

-

-

Data Analysis: Quantify the concentration of aminopyralid in samples by comparing the peak areas to the standard calibration curve.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique "fingerprint" of the compound. The data presented here are based on a theoretical quantum mechanical analysis of aminopyralid.

Calculated IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3400 - 3500 | N-H stretching (asymmetric & symmetric) | Medium |

| ~3000 - 3100 | Aromatic C-H stretching | Weak |

| ~1600 - 1650 | N-H bending (scissoring) | Medium |

| ~1550 - 1600 | C=O stretching (asymmetric, carboxylate) | Strong |

| ~1400 - 1500 | Aromatic C=C and C=N ring stretching | Medium-Strong |

| ~1350 - 1400 | C=O stretching (symmetric, carboxylate) | Strong |

| ~1200 - 1300 | C-N stretching | Medium |

| ~600 - 800 | C-Cl stretching | Strong |

Note: For the free acid form, a strong, broad O-H stretch would be expected from ~2500-3300 cm⁻¹, and the C=O stretch for the carboxylic acid would be at a higher wavenumber (~1700-1730 cm⁻¹).

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical scanning range is 4000 to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹). Identify the characteristic absorption peaks and compare them to reference data to confirm the presence of key functional groups.

References

- 1. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. CN104198642A - Method for detecting aminopyralid pesticide residues in barley - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

Aminopyralid-Potassium: A Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyralid-potassium, the potassium salt of aminopyralid (B1667105), is a systemic herbicide used for the control of broadleaf weeds in various settings, including pastures, rangelands, and non-crop areas.[1][2] Its mode of action involves mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plant species.[3] An understanding of its environmental fate and degradation is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This guide provides an in-depth technical overview of the environmental persistence, mobility, and degradation pathways of aminopyralid.

Physicochemical Properties

Aminopyralid is a pyridine (B92270) carboxylic acid derivative.[1] In the environment, the potassium salt readily dissociates, and the aminopyralid anion is the form that is subject to environmental fate processes.[4]

| Property | Value | Reference |

| IUPAC Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | [5] |

| CAS Number | 150114-71-9 (aminopyralid) | [6] |

| Molecular Formula | C6H4Cl2N2O2 | [5] |

| Molecular Weight | 207.0 g/mol | [5] |

| Water Solubility | 2480 mg/L | [7] |

| Vapor Pressure | 7.4 x 10^-11 torr | [7] |

| pKa | 2.56 | [8] |

Environmental Fate and Mobility

The environmental behavior of aminopyralid is characterized by its persistence in soil and its mobility in the aqueous phase.

Persistence

Aminopyralid is generally persistent in the environment.[7] Its degradation is primarily influenced by microbial activity in the soil and photolysis in water.

Table 1: Summary of Aminopyralid Half-Life in Various Environmental Compartments

| Compartment | Half-Life (DT50) | Conditions | References |

| Aerobic Soil | 31.5 to 193 days (average 103.7 days) | Laboratory studies in various soil types | [7] |

| 32 to 533 days (typical 103 days) | Field studies | [1][2] | |

| 9 to 54 days | Field dissipation on bare ground | [7] | |

| Anaerobic Soil | Stable | Laboratory studies | [7] |

| Aquatic (Photolysis) | 0.6 days | Shallow, clear water | [6][7] |

| Aquatic (Field Dissipation) | 10.8 to 14.6 days | Treated ponds | [7] |

| Hydrolysis | Stable at pH 5, 7, and 9 | Laboratory studies | [4] |

Mobility

Aminopyralid exhibits high mobility in most soil types, which is attributed to its high water solubility and low adsorption to soil particles.[7] This mobility creates a potential for leaching into groundwater and runoff into surface waters.[1][7]

The adsorption of aminopyralid to soil is influenced by soil pH, with adsorption generally increasing as pH decreases.[7] The key parameters governing its mobility are the soil-water partitioning coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Table 2: Soil Adsorption Coefficients for Aminopyralid

| Parameter | Value Range | Soil Conditions | References |

| Kd (mL/g) | 0.03 - 0.29 | Near-neutral pH soils (pH 6.1 - 7.8) | [7] |

| 0.15 - 0.72 | Acidic soils | [7] | |

| Koc (mL/g) | 1.05 - 7.54 | Near-neutral pH soils | [7] |

| 19.95 - 24.3 | Acidic soils | [7] |

Degradation Pathways

The primary routes of aminopyralid degradation in the environment are microbial metabolism in soil and photolysis in water.

Aerobic Soil Metabolism

In aerobic soil environments, aminopyralid is moderately metabolized by microorganisms.[7] The degradation proceeds through the cleavage of the pyridine ring, ultimately leading to the formation of carbon dioxide and non-extractable residues.[7] No major persistent metabolites have been identified in significant quantities from this pathway.

Photodegradation in Water

In the presence of sunlight, aminopyralid in clear, shallow water undergoes rapid photolysis.[6][7] This process involves the breakdown of the aminopyralid molecule into smaller, simpler compounds. The major identified photolysis products are malonamic acid and oxamic acid.[5][6]

Caption: Aqueous Photodegradation Pathway of Aminopyralid.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of aminopyralid, based on OECD guidelines.

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and pathway of aminopyralid degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: At least four different soil types with varying textures, organic carbon content, and pH are selected.

-

Test Substance Application: 14C-labeled aminopyralid is applied to fresh soil samples at a concentration relevant to field application rates.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[9][10] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Trapping of Volatiles: Evolved 14CO2 is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable adsorbent (e.g., polyurethane foam).

-

Sampling and Extraction: At specified time intervals, replicate soil samples are removed and extracted with appropriate solvents (e.g., acetonitrile/water mixtures).

-

Analysis: The parent compound and its transformation products in the soil extracts and trapping solutions are quantified using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Non-extractable residues are quantified by combustion analysis.

-

Data Analysis: The rate of degradation (DT50 and DT90) of aminopyralid and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Caption: Workflow for Aerobic Soil Metabolism Study.

Adsorption/Desorption - Batch Equilibrium Method (based on OECD Guideline 106)

This study determines the adsorption and desorption characteristics of aminopyralid in different soil types.

Methodology:

-

Soil and Solution Preparation: A minimum of five different soil types are used.[11] A stock solution of aminopyralid in 0.01 M CaCl2 is prepared.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio and equilibration time.

-

Adsorption Phase: Weighed amounts of soil are mixed with known volumes of aminopyralid solutions of varying concentrations in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.

-

Equilibrium and Analysis: The suspensions are centrifuged to separate the soil and aqueous phases. The concentration of aminopyralid in the supernatant is determined by LC-MS/MS.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the tubes are agitated again to reach desorption equilibrium. The concentration of aminopyralid in the aqueous phase is then measured.

-

Data Analysis: The amount of aminopyralid adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption and desorption coefficients (Kd, Koc, and Freundlich constants) are calculated.

Caption: Workflow for Adsorption/Desorption Study.

Phototransformation in Water (based on OECD Guideline 316)

This study evaluates the degradation of aminopyralid in water due to direct photolysis.

Methodology:

-

Solution Preparation: A sterile, buffered aqueous solution of 14C-labeled aminopyralid is prepared. The pH is typically set to a value relevant to natural waters (e.g., pH 7).

-

Irradiation: The solution is placed in quartz tubes and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[12] Dark controls are run in parallel to account for any non-photolytic degradation.

-

Incubation: The samples are incubated at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At various time points, samples are taken from the irradiated and dark control solutions. The concentration of aminopyralid and its photoproducts are determined by HPLC with radiometric detection and/or LC-MS/MS.

-

Data Analysis: The rate of photolysis and the half-life (DT50) are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

References

- 1. wsdot.wa.gov [wsdot.wa.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. fao.org [fao.org]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. mass.gov [mass.gov]

- 8. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

An In-depth Technical Guide on the Soil Persistence and Microbial Degradation of Aminopyralid-Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of aminopyralid-potassium, with a specific focus on its persistence in soil and the mechanisms of its microbial degradation. The information is compiled from various scientific sources to support research and development efforts.

Chemical Identity and Properties

Aminopyralid (B1667105) is a systemic herbicide belonging to the picolinic acid family, primarily used for controlling broadleaf weeds.[1][2] It functions as a synthetic auxin, mimicking natural plant growth hormones to cause uncontrolled growth and eventual death of susceptible plants.[1] The potassium salt of aminopyralid is a common formulation used in commercial herbicide products.[2][3]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Soil Persistence of Aminopyralid

The persistence of aminopyralid in soil is a critical factor in its environmental risk assessment. The half-life of aminopyralid in soil can vary widely depending on environmental conditions.

Table 1: Soil Half-Life of Aminopyralid Under Various Conditions

| Half-Life (Days) | Conditions | Reference |

| 32 to 533 | Typical range in soils. | [4][5] |

| 103 | Typical time. | [4][5] |

| 31.5 to 193 | Aerobic soils. | [6] |

| 34.5 | General soil half-life. | [7] |

| 9.1 to 23.0 | Rapid degradation in the first 28 days in Alaskan soils. | [8][9] |

| ~35 | General estimate. | [10] |

| 1 to 2 years | Estimated half-life in compost and some soils. | [11] |

Several factors influence the persistence of aminopyralid in soil, including:

-

Soil Type: Soil composition, including organic matter content and pH, can affect the sorption and bioavailability of aminopyralid.[1][6]

-

Temperature and Moisture: These are key factors that influence microbial activity, a primary driver of degradation.[1][12]

-

Sunlight: Photodegradation can be a significant dissipation pathway, particularly in clear, shallow water where the half-life can be as short as 0.6 days.[3][5] In soil, the photolysis half-life is longer, around 72.2 days.[6]

Aminopyralid has a moderate to high potential for leaching in soil, which may lead to groundwater contamination.[4][5]

Microbial Degradation of Aminopyralid

The primary mechanism for the breakdown of aminopyralid in soil is microbial degradation.[5][12] Several studies have identified microorganisms capable of degrading this herbicide.

Table 2: Microbial Degradation of Aminopyralid

| Microorganism | Degradation Rate | Experimental Conditions | Reference |

| Pleurotus ostreatus 'Spoppo' | 35.1% reduction | 100 ppm aminopyralid, liquid culture. | [13] |

| Bacillus velezensis FZB42 | 47.8% reduction | 100 ppm aminopyralid, liquid culture. | [13] |

| Geotrichum candidum | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |

| Cladosporium herbarum | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |

| Candida subhashii | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |

| Paenarthrobacter nicotinovorans | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |

While microbial metabolism is a key degradation route, it can be slow in some soils, especially at lower depths.[5] The degradation of aminopyralid in the environment can lead to the formation of metabolites such as oxamic acid and malonamic acid, which have been identified as products of aqueous photolysis.[3][5]

Experimental Protocols for Studying Aminopyralid Degradation

The study of herbicide degradation in soil involves a combination of field and laboratory experiments. Below is a generalized workflow and descriptions of common methodologies.

Experimental Workflow for Aminopyralid Degradation Studies

Caption: Generalized workflow for studying aminopyralid degradation in soil.

Detailed Methodologies:

-

Soil Incubation Studies:

-

Objective: To determine the rate of herbicide degradation under controlled laboratory conditions.

-

Protocol:

-

Soil samples are collected and may be pre-incubated to activate the microbial community.[14]

-

A known concentration of aminopyralid is applied to the soil samples.[14][15]

-

The treated soil is incubated in controlled environment chambers at a specific temperature and moisture content.[14][15]

-

Subsamples of the soil are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70, 100 days).[14]

-

The concentration of aminopyralid and its metabolites are determined in each subsample.

-

-

-

Herbicide Extraction and Quantification:

-

Objective: To measure the concentration of aminopyralid in soil samples.

-

Protocol:

-

-

Microbial Community Analysis:

-

Objective: To assess the impact of aminopyralid on the soil microbial community and identify potential degraders.

-

Protocol:

-

-

Identification of Degradation Products:

-

Objective: To identify the metabolites formed during the degradation of aminopyralid.

-

Protocol:

-

Soil extracts are analyzed using high-resolution mass spectrometry techniques like Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS).[14]

-

-

-

Bioassays:

-

Objective: To determine the phytotoxic effects of aminopyralid residues in soil or compost.

-

Protocol:

-

Logical Relationships in Aminopyralid's Environmental Fate

The following diagram illustrates the interconnected factors influencing the persistence and degradation of aminopyralid in the soil environment.

Caption: Factors and processes influencing aminopyralid's environmental fate.

References

- 1. nbinno.com [nbinno.com]

- 2. medkoo.com [medkoo.com]

- 3. fao.org [fao.org]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. mass.gov [mass.gov]

- 7. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 8. researchgate.net [researchgate.net]

- 9. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Pyralid how long to go away [allotments4all.co.uk]

- 11. prop.memberclicks.net [prop.memberclicks.net]

- 12. ncagr.gov [ncagr.gov]

- 13. Plant, Soil and Environment: Ability of soil microorganisms to degrade aminopyralid and its effect on their growth [pse.agriculturejournals.cz]

- 14. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Herbicidal Spectrum of Activity for Aminopyralid-Potassium

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Aminopyralid-Potassium Herbicidal Activity

This compound, the potassium salt of aminopyralid (B1667105), is a systemic herbicide belonging to the pyridine (B92270) carboxylic acid chemical family.[1][2] It is a synthetic auxin herbicide that provides post-emergence control of a broad spectrum of broadleaf weeds while exhibiting excellent tolerance in most grass species.[1][3] Its primary application is in rangeland, pastures, industrial and non-crop areas, as well as for broadleaf weed control in wheat.[4] Aminopyralid is recognized for its systemic action, being absorbed through the leaves and roots of plants and translocating to meristematic tissues, leading to unregulated growth and eventual plant death.[1] The herbicide demonstrates long-lasting residual activity in the soil, which helps prevent weed re-infestation.[3]

Quantitative Herbicidal Spectrum of Activity

The efficacy of this compound is dependent on the target weed species, application rate, and environmental conditions. The following table summarizes the quantitative data on the herbicidal spectrum of aminopyralid, providing an overview of its effectiveness against various broadleaf weeds.

| Target Weed Species | Common Name | Application Rate (g a.e./ha) | % Control | Timing of Application | Reference |

| Cirsium arvense | Canada Thistle | 80 | >90% | Spring or Fall | [5] |

| Ambrosia artemisiifolia | Ragweed | Not Specified | Excellent | Post-emergence | [3] |

| Solanum carolinense | Horse Nettle | Not Specified | Excellent | Post-emergence | [3] |

| Amaranthus spp. | Pigweed | Not Specified | Excellent | Post-emergence | [3] |

| Sida spinosa | Arrowleaf Sida | Not Specified | Excellent | Post-emergence | [3] |

| Helenium amarum | Bitter Sneezeweed | Not Specified | Excellent | Post-emergence | [3] |

| Carduus nutans | Musk Thistle | Not Specified | Excellent | Post-emergence | [3] |

| Centaurea maculosa | Spotted Knapweed | 40.8 - 81.6 | Not Specified | Not Specified | [6] |

| Conyza canadensis | Horseweed (Marestail) | Not Specified | Not Specified | Not Specified | |

| Taraxacum officinale | Dandelion | Not Specified | Not Specified | Not Specified | |

| Plantago lanceolata | Narrowleaf Plantain | Not Specified | Not Specified | Not Specified | |

| Trifolium spp. | Clover | Not Specified | Not Specified | Not Specified |

Note: "a.e." refers to acid equivalent. Data will be populated as more specific quantitative results are identified.

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's herbicidal efficacy typically involves standardized field and greenhouse trials. The following outlines a general experimental protocol for such studies.

Field Trial Protocol

-

Site Selection: Choose a site with a uniform and dense population of the target weed species. The site should have uniform soil type and topography.[7]

-

Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.[8] Plot sizes are typically 2 x 10 m or 2 x 15 m to minimize spray drift between plots.[7]

-

Herbicide Application:

-

Apply this compound at a range of rates, including the proposed label rate, and multiples of the label rate (e.g., 2x) to assess crop tolerance and efficacy margins.[7]

-

Utilize a calibrated backpack or bicycle-type sprayer with appropriate nozzles to ensure uniform spray coverage.

-

Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.

-

-

Data Collection:

-

Visual Injury Ratings: Assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale of 0 to 100%, where 0% represents no control and 100% represents complete weed death. For auxin herbicides, specific symptoms like epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis are noted.

-

Biomass Reduction: At the end of the trial, harvest the above-ground biomass of the target weed species from a designated quadrat within each plot. Dry the biomass to a constant weight and compare the weights of treated plots to the untreated control.

-

Plant Density: Count the number of individual weed plants within a designated quadrat in each plot at various time points to assess mortality.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Greenhouse Bioassay Protocol

-

Plant Material: Grow the target weed species from seed in pots containing a standardized soil mix.

-

Growth Conditions: Maintain plants in a controlled greenhouse environment with consistent temperature, light, and humidity.

-

Herbicide Application: Apply this compound at various rates using a precision spray chamber to ensure accurate and uniform application.

-

Data Collection:

-

Phytotoxicity Ratings: Visually assess plant injury at regular intervals.

-

Growth Inhibition (GR50): Harvest the shoots and/or roots at a set time after treatment, and measure the dry weight. Use this data to calculate the herbicide dose that causes a 50% reduction in growth (GR50).[9]

-

Root Growth Inhibition Assay: For seedling assays, measure the primary root length to assess the inhibitory effects of the herbicide.[9]

-

Mandatory Visualizations

Signaling Pathway of Aminopyralid

Caption: Molecular mechanism of aminopyralid action via the TIR1/AFB signaling pathway.

Experimental Workflow for Herbicide Efficacy Trial

Caption: A typical experimental workflow for conducting a field trial to evaluate herbicide efficacy.

References

- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. fs.usda.gov [fs.usda.gov]

- 7. peaceforageseed.ca [peaceforageseed.ca]

- 8. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

aminopyralid-potassium water solubility and potential for groundwater leaching

An In-Depth Technical Guide to the Water Solubility and Groundwater Leaching Potential of Aminopyralid-Potassium

Introduction

Aminopyralid (B1667105) is a pyridine (B92270) carboxylic acid herbicide used for the control of broadleaf weeds in various settings, including pastures, cereal crops, and non-crop areas.[1][2] It is often formulated as a potassium salt (this compound) or other salt forms.[1][3] This technical guide provides a comprehensive overview of the water solubility of this compound and its resulting potential for leaching into groundwater systems. The information is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties and Environmental Fate

The potential for a pesticide to leach into groundwater is primarily governed by its water solubility, its persistence in the soil (half-life), and its tendency to bind to soil particles (soil sorption). Aminopyralid is characterized by high water solubility, moderate persistence, and low soil sorption, a combination that indicates a high potential for mobility in the soil profile.[4]

Data Summary

The following table summarizes the key quantitative data regarding the environmental fate of aminopyralid.

| Property | Value | Source |

| Water Solubility | 2,480 mg/L (for aminopyralid acid) | [5] |

| pKa | 2.56 | [6] |

| Soil Sorption Coefficient (Koc) | 1.05 - 7.54 mL/g (near-neutral pH soils)19.95 - 24.3 mL/g (acidic soils) | [7] |

| Soil-Water Partitioning Constant (Kd) | 0.03 - 0.29 mL/g (pH 6.1-7.8 soils)0.15 - 0.72 mL/g (acidic soils) | [7] |

| Freundlich Distribution Coefficient (Kf) | 0.35 - 0.96 (in five different soils) | [5] |

| Aerobic Soil Half-Life (DT₅₀) | 31.5 to 193 days (average 103.7 days) | [7] |

| Aqueous Photolysis Half-Life (DT₅₀) | 0.6 days (in sterile pH 5 buffer) | [1][7] |

Detailed Analysis

Water Solubility

This compound is a salt that completely dissociates in water to the aminopyralid acid.[6] The aminopyralid acid itself is highly soluble in water, with a reported solubility of 2,480 mg/L.[5] This high solubility is a primary factor contributing to its potential for movement within the soil. As a weak acid with a pKa of 2.56, its dissociation and, consequently, its behavior in the environment are pH-dependent.[6] At typical environmental pH values (greater than 2.56), it will exist predominantly in its anionic form, which is highly water-soluble.[1]

Potential for Groundwater Leaching

The combination of aminopyralid's properties results in a high intrinsic potential for groundwater leaching.[4][7]

-

Mobility in Soil : The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's mobility in soil. Low Koc values suggest weak binding to soil particles and high mobility. For aminopyralid, Koc values are very low in soils with near-neutral pH (1.05 to 7.54 mL/g), indicating a very high potential for mobility.[7] Sorption tends to increase in more acidic soils, as reflected by higher Koc and Kd values, but the compound generally remains mobile.[7] The major routes of dissipation from soil are therefore runoff and leaching.[7]

-

Persistence in Soil : Aminopyralid is moderately persistent in the soil environment. Aerobic soil metabolism studies show half-lives ranging from 31.5 to 193 days, with an average of about 104 days.[7] Degradation is primarily microbial and slows significantly in anaerobic conditions, meaning that once aminopyralid leaches below the active aerobic soil zone, its persistence can increase, allowing more time for it to reach groundwater.[7][8]

-

Regulatory Assessments : Recognizing these properties, regulatory agencies have evaluated the risk of groundwater contamination. Both the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency (PMRA) have concluded that while aminopyralid has the potential to leach, the predicted concentrations in groundwater from approved uses are well below levels of concern for human health.[7][9] The PMRA's risk assessment, for instance, found that aggregate exposure from food and drinking water is well below the acceptable daily intake.[9]

Experimental Protocols

Standardized laboratory and field studies are used to generate the data necessary for assessing groundwater leaching potential.

Water Solubility Determination (Shake Flask Method - OECD 105)

The water solubility of a compound like aminopyralid is typically determined using the Shake Flask Method, following a protocol like OECD Guideline 105.

-

Principle : A saturated solution of the test substance in water is prepared, and the concentration in the aqueous phase is determined after a period of equilibration.

-

Methodology :

-

An excess amount of the test substance (aminopyralid) is added to a flask containing purified water (e.g., deionized).

-

The flask is agitated (shaken) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to let undissolved material settle.

-

The aqueous phase is then separated from the solid phase, typically by centrifugation and/or filtration.

-

The concentration of aminopyralid in the clear aqueous solution is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Soil Sorption/Desorption (Batch Equilibrium Method - OECD 106)

The soil sorption coefficient (Koc or Kd) is determined using a batch equilibrium method, as outlined in OECD Guideline 106.

-

Principle : A known mass of soil is equilibrated with a known volume of a chemical solution of known concentration. The amount of chemical sorbed to the soil is determined by measuring the decrease in the solution concentration.

-

Methodology :

-

Several soil types with varying organic carbon content and pH are selected.

-

Aqueous solutions of radiolabeled or non-radiolabeled aminopyralid are prepared in a 0.01 M CaCl₂ solution (to mimic soil solution ionic strength).

-

A specific mass of soil is placed into a centrifuge tube, and a specific volume of the aminopyralid solution is added.

-

The tubes are agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The tubes are then centrifuged to separate the solid (soil) and liquid (aqueous) phases.

-

The concentration of aminopyralid remaining in the aqueous phase is analyzed. The amount sorbed is calculated by the difference from the initial concentration.

-

The Kd value is calculated as the ratio of the chemical concentration in the soil to the concentration in the water at equilibrium. The Koc is then derived by normalizing the Kd value to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).

-

Analytical Method for Aminopyralid in Water

The quantitative analysis of aminopyralid in water samples from leaching or monitoring studies is crucial. A common and highly sensitive method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11]

-

Principle : The method provides separation, identification, and quantification of aminopyralid based on its chromatographic retention time and its specific mass-to-charge transitions.

-

Sample Preparation : Water samples may be analyzed directly or may require a concentration step using Solid Phase Extraction (SPE) for very low detection limits.[11] For direct injection, a sample is typically filtered and may be acidified.[12]

-

LC Separation : A small volume of the prepared sample is injected into an HPLC system. The aminopyralid is separated from other matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile.[12]

-

MS/MS Detection : The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The instrument is set to monitor for specific precursor-to-product ion transitions unique to aminopyralid, allowing for highly selective and sensitive quantification. The limit of quantitation (LOQ) can be as low as 0.05 µg/L.[10][11]

Visualizations

The following diagrams illustrate the workflow for assessing groundwater leaching potential and the interplay of factors influencing this process.

Caption: Workflow for assessing the groundwater leaching potential of a pesticide.

Caption: Key factors influencing aminopyralid's groundwater leaching potential.

Conclusion

This compound is highly soluble in water and, as aminopyralid acid, exhibits properties of low soil sorption and moderate persistence. This combination of characteristics inherently classifies it as having a high potential for leaching into groundwater.[4][7] Field and laboratory studies confirm its mobility in the soil profile.[7] Despite this high leaching potential, comprehensive risk assessments conducted by regulatory bodies in North America have determined that the risk to human health from aminopyralid in drinking water is low under the current approved use patterns, as predicted environmental concentrations do not exceed established health benchmarks.[7][9]

References

- 1. fao.org [fao.org]

- 2. ncagr.gov [ncagr.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]

- 5. ars.usda.gov [ars.usda.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. mass.gov [mass.gov]

- 8. Aminopyralid Residues in Compost | College of Agricultural Sciences [smallfarms.oregonstate.edu]

- 9. canada.ca [canada.ca]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. cdpr.ca.gov [cdpr.ca.gov]

toxicological profile and ecotoxicity of aminopyralid-potassium

An In-depth Technical Guide on the Toxicological Profile and Ecotoxicity of Aminopyralid-Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of this compound, a broadleaf herbicide. The information is compiled from various regulatory assessments and scientific studies, offering quantitative data, detailed experimental methodologies, and a summary of its mode of action.

Toxicological Profile

This compound exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure. Chronic exposure studies have identified the gastrointestinal tract as a target organ at high doses.

Quantitative Mammalian Toxicity Data

The following table summarizes the key quantitative data from mammalian toxicity studies on aminopyralid (B1667105).

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | > 5000 mg/kg bw | [1][2] |

| Acute Dermal LD50 | Rat | > 5000 mg/kg bw | [2] |

| Acute Inhalation LC50 | Rat | > 5.5 mg/L | [2] |

| Chronic Toxicity (1-year) NOAEL | Dog | 93.2 mg/kg bw/day | [2] |

| Carcinogenicity | Rat, Mouse | Not likely to be carcinogenic to humans | [1] |

| Reproductive Toxicity NOAEL | Rat | 1000 mg/kg bw/day (highest dose tested) | [2] |

| Developmental Toxicity NOAEL | Rat | 1000 mg/kg bw/day | [2] |

| Developmental Toxicity NOAEL | Rabbit | 500 mg/kg bw/day | [2] |

Experimental Protocols: Mammalian Toxicity

Toxicological studies for pesticide registration in the United States and Europe typically follow standardized guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). The data presented in this guide are based on studies conducted in accordance with these internationally accepted protocols.

1.2.1. Acute Oral Toxicity (as per OECD Guideline 401)

-

Principle: The test substance is administered in a single high dose to a group of experimental animals (typically rats).[3]

-

Procedure: A group of fasted animals is dosed by gavage.[3] The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3] A post-mortem examination of major organs is performed on all animals.[3]

-

Endpoint: The LD50 (Lethal Dose 50), the statistically estimated dose that is expected to be lethal to 50% of the test animals, is determined.[3]

1.2.2. Acute Dermal Toxicity (as per OECD Guideline 402)

-

Principle: This study assesses the potential adverse effects of short-term dermal exposure to a test substance.[4]

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of the test animals (typically rats or rabbits) for a 24-hour period.[5] The animals are observed for 14 days for signs of toxicity and mortality.[5]

-

Endpoint: The LD50 is calculated.[5]

1.2.3. Acute Inhalation Toxicity (as per OECD Guideline 403)

-

Principle: This test evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.[6]

-

Procedure: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[7][8] The animals are then observed for at least 14 days for mortality and signs of toxicity.[7]

-

Endpoint: The LC50 (Lethal Concentration 50), the concentration in the air that is expected to cause death in 50% of the exposed animals, is determined.[6]

1.2.4. Repeated Dose 90-Day Oral Toxicity Study (as per OECD Guideline 408)

-

Principle: This study provides information on the possible health hazards arising from repeated exposure over a prolonged period.[9]

-

Procedure: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats) for 90 days.[10] Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.[9][11] A comprehensive post-mortem examination, including histopathology of major organs, is conducted.[9]

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[9]

1.2.5. Carcinogenicity Studies (as per OECD Guideline 451)

-

Principle: These long-term studies observe test animals for a major portion of their lifespan to assess the potential of a substance to cause cancer.[12][13]

-

Procedure: The test substance is administered daily to animals (usually rats and mice) for an extended period (typically 18-24 months).[13][14] The animals are monitored for the development of tumors.[14]

-

Endpoint: The study determines the carcinogenic potential of the substance.[12]

1.2.6. Reproductive and Developmental Toxicity Studies (as per OECD Guideline 414)

-

Principle: These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.[15]

-

Procedure: For developmental toxicity, the test substance is administered to pregnant females during the period of organogenesis.[16][17] The dams are observed for signs of toxicity, and the fetuses are examined for developmental abnormalities.[16]

-

Endpoint: The NOAEL for maternal and developmental toxicity is established.[15]

Ecotoxicity Profile

This compound is characterized as practically non-toxic to birds, fish, aquatic invertebrates, and earthworms.[18] However, as a herbicide, it can be toxic to non-target terrestrial and aquatic plants.[18]

Quantitative Ecotoxicity Data

The following tables summarize the key quantitative data from ecotoxicological studies.

Avian Toxicity

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Bobwhite Quail | > 2250 mg/kg bw | [1] |

| Dietary LC50 (5-day) | Bobwhite Quail | > 5000 mg/kg diet | [1] |

| Dietary LC50 (5-day) | Mallard Duck | > 5000 mg/kg diet | [1] |

Aquatic Toxicity

| Toxicity Endpoint | Species | Value | Reference |

| 96-hour LC50 | Rainbow Trout | > 100 mg/L | [1] |

| 96-hour LC50 | Bluegill Sunfish | > 100 mg/L | [19] |

| 48-hour EC50 | Daphnia magna | > 98.6 mg/L | [19] |

| 72-hour EC50 (Growth Inhibition) | Green Algae (Pseudokirchneriella subcapitata) | > 100 mg/L | [7] |

| 96-hour EC50 | Eastern Oyster (Crassostrea virginica) | Slightly toxic | [18] |

Toxicity to Non-Target Organisms

| Organism Group | Endpoint | Value | Reference |

| Non-Target Terrestrial Plants | EC25 | Varies by species (dicots are more sensitive) | [19] |

| Soil Macroorganisms (Earthworm) | LC50 | Practically non-toxic | [18] |

| Honeybees | Acute Contact LD50 | Practically non-toxic | [18] |

Experimental Protocols: Ecotoxicity

Ecotoxicological studies also adhere to standardized OECD guidelines to ensure data quality and comparability.

2.2.1. Avian Acute Oral Toxicity (as per relevant guidelines)

-

Principle: To determine the acute oral toxicity of a substance to birds.

-

Procedure: A single oral dose of the test substance is administered to birds (commonly Bobwhite quail or Mallard ducks). The birds are observed for mortality and signs of toxicity for a defined period.

-

Endpoint: The LD50 is calculated.

2.2.2. Fish, Acute Toxicity Test (as per OECD Guideline 203)

-

Principle: This test evaluates the acute toxicity of a substance to fish.[20][21]

-

Procedure: Fish (such as rainbow trout or zebrafish) are exposed to the test substance in water for 96 hours.[20][22] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[20]

-

Endpoint: The LC50, the concentration lethal to 50% of the test fish, is determined.[22]

2.2.3. Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

-

Principle: This test assesses the acute toxicity of a substance to aquatic invertebrates (Daphnia magna).[1][23]

-

Procedure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[1][24] The number of immobilized daphnids is recorded at 24 and 48 hours.[1]

-

Endpoint: The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.[1]

2.2.4. Alga, Growth Inhibition Test (as per OECD Guideline 201)

-

Principle: This test determines the effect of a substance on the growth of freshwater algae.[19]

-

Procedure: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance for 72 hours.[25] Algal growth is measured over time and compared to a control.[25]

-

Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth, is determined.[19]

2.2.5. Earthworm, Reproduction Test (as per OECD Guideline 222)

-

Principle: This test assesses the effects of a substance on the reproduction of earthworms (Eisenia fetida/andrei).[18]

-

Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days to assess mortality and effects on adult biomass.[26] A subsequent 28-day period is used to assess reproductive output (number of juveniles).[26]

-

Endpoint: The LC50 for adult mortality and the EC50 for reproductive effects are determined, along with the NOEC.[26]

Environmental Fate

Aminopyralid is moderately persistent in soil, with a half-life that can vary depending on soil type and environmental conditions, but is typically around 34.5 days.[18] In water, the primary route of degradation is photolysis, with a half-life of approximately 0.6 days in surface water.[14][18] Due to its mobility in soil, there is a potential for leaching; however, the risk of groundwater contamination is generally considered low due to its degradation rate.[18] A significant environmental consideration is the potential for aminopyralid to persist in compost made from treated plant material or manure from animals that have grazed on treated vegetation, which can then harm sensitive plants when the compost is used.[12][15]

Mode of Action

Aminopyralid is a synthetic auxin herbicide.[21][27] It mimics the action of natural plant growth hormones called auxins.[21]

Caption: Mode of action of aminopyralid as a synthetic auxin herbicide.

The herbicide is absorbed by the plant's leaves and roots and translocates to the meristematic tissues, where active growth occurs.[21] By binding to auxin receptors, aminopyralid causes a continuous and unregulated stimulation of auxin-regulated genes, leading to uncontrolled and disorganized plant growth.[21][28] This ultimately results in the death of susceptible broadleaf plants.[21] Grasses are generally tolerant to aminopyralid.[21]

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 8. eurolab.net [eurolab.net]

- 9. ask-force.org [ask-force.org]

- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 11. oecd.org [oecd.org]

- 12. policycommons.net [policycommons.net]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. eurofins.com.au [eurofins.com.au]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 23. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 24. eurofins.com.au [eurofins.com.au]

- 25. shop.fera.co.uk [shop.fera.co.uk]

- 26. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. eurofins.com.au [eurofins.com.au]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Pyridine Carboxylic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) carboxylic acid herbicides represent a significant class of synthetic auxins, pivotal in modern agriculture for the selective control of broadleaf weeds.[1] Compounds such as picloram (B1677784), clopyralid, and aminopyralid (B1667105) function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the herbicidal efficacy of this chemical family, offering a technical resource for the rational design of new and improved herbicidal agents.

The herbicidal action of these compounds is initiated by their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[4][5] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes and the characteristic herbicidal symptoms.[6][7] Understanding the specific molecular interactions that drive this process is key to optimizing herbicidal activity.

Core Structure and Substituent Effects

The fundamental scaffold of this herbicide class is the pyridine ring with a carboxylic acid group, typically at the C2 position (picolinic acids). The herbicidal activity is profoundly influenced by the nature and position of substituents on the pyridine ring.

The Pyridine Ring: A Canvas for Activity

The substitution pattern on the pyridine ring is a critical determinant of herbicidal efficacy. Key positions for modification include C3, C4, C5, and C6.

-

Amino Group at C4: The presence of an amino group at the C4 position is a common feature in highly active compounds like picloram and aminopyralid. This group is thought to be crucial for receptor binding and overall herbicidal activity.

-

Halogenation at C3, C5, and C6: Halogen atoms, particularly chlorine, at the C3, C5, and C6 positions are frequently employed to enhance herbicidal potency. For example, picloram is a trichlorinated pyridine carboxylic acid. The electronic and steric properties of these halogens play a significant role in the molecule's interaction with the receptor binding pocket.

-

Substitution at C6: The C6 position has been a focal point for recent derivatization efforts. Replacing the chlorine atom at this position with aryl-substituted pyrazolyl groups has led to the development of novel compounds with significantly enhanced herbicidal activity.[8][9] These modifications can alter the binding mode of the herbicide within the auxin co-receptor complex.[10]

The Carboxylic Acid Group: The Anchor for Action

The carboxylic acid moiety is essential for the auxin-like activity of these herbicides. It is believed to be the primary interacting group with the auxin receptor, mimicking the carboxylic acid of IAA. Esterification of this group can modulate the compound's properties, such as its uptake and translocation within the plant, but the free acid is generally considered the active form at the target site.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize quantitative data on the herbicidal activity of various pyridine carboxylic acid derivatives. The IC50 values, representing the concentration required to inhibit 50% of growth, are a key metric for comparing the potency of these compounds.

Table 1: Herbicidal Activity (IC50) of Picloram and Analogs against Arabidopsis thaliana Root Growth

| Compound | Substituents | IC50 (µM) | Reference |

| Picloram | 4-amino-3,5,6-trichloro | 0.14 | [9] |

| Analog V-2 | 4-amino-3,5-dichloro-6-(5-(3-trifluoromethylphenyl)-1H-pyrazol-1-yl) | 0.0045 | [9] |

| Analog V-7 | 4-amino-3,5-dichloro-6-(5-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl) | 0.0028 | [9] |

| Halauxifen-methyl | (Aryl-picolinate) | 0.14 | [9] |

Table 2: Herbicidal Activity (IC50) of Picolinic Acid Analogs against CHO Cells

| Compound | IC50 (mM) | Reference |

| Picloram | 0.28 | [11] |

| Fusaric acid | 0.032 | [11] |

| 3-Hydroxy picolinic acid | 0.09 | [11] |

| Picolinic acid | 0.18 | [11] |

| 6-Bromo picolinic acid | 0.35 | [11] |

| 6-Methyl picolinic acid | 0.45 | [11] |

Mechanism of Action: The Auxin Signaling Pathway

Pyridine carboxylic acid herbicides exert their effects by hijacking the plant's natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

In the presence of the herbicide, it binds to the TIR1/AFB protein, creating a binding site for the Aux/IAA repressor.[4] This leads to the formation of a co-receptor complex. The SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex then polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to their expression. The resulting overstimulation of these genes disrupts normal plant growth processes, causing the characteristic symptoms of auxin herbicide damage and ultimately leading to plant death.

Experimental Protocols

The evaluation of the structure-activity relationship of pyridine carboxylic acid herbicides relies on a suite of standardized bioassays.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay provides a sensitive and high-throughput method for quantifying the herbicidal activity of compounds.

Methodology:

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a nutrient-rich agar (B569324) medium (e.g., Murashige and Skoog) in Petri dishes.

-

Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at a range of concentrations. Control plates contain the solvent alone.

-

Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions to allow for root growth.

-

Data Collection and Analysis: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured. The percentage of root growth inhibition relative to the control is calculated for each concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[9][12]

Whole-Plant Herbicidal Efficacy Bioassay

This assay evaluates the herbicidal activity of compounds on whole plants, providing a more direct measure of their potential as commercial herbicides.

Methodology:

-

Plant Cultivation: Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus) are sown in pots containing a standardized soil mix and grown in a greenhouse under controlled conditions.

-

Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), the plants are treated with the test compounds. Application can be done as a foliar spray (post-emergence) or applied to the soil (pre-emergence).[13] A range of application rates is typically used.

-

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed and scored on a scale (e.g., 0% = no effect, 100% = complete plant death).[2] Plant biomass (fresh or dry weight) may also be measured for a more quantitative assessment.

-

Data Analysis: The data is used to determine the effective dose (ED) required to achieve a certain level of control (e.g., ED50 or ED90).

Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This in vitro assay directly measures the binding affinity of herbicidal compounds to the auxin co-receptor complex.

Methodology:

-

Protein Expression and Purification: The TIR1/AFB F-box protein and a degron peptide from an Aux/IAA protein are expressed and purified.

-

SPR Chip Preparation: The degron peptide is immobilized on a streptavidin-coated sensor chip.

-

Binding Analysis: The purified TIR1/AFB protein is mixed with the test herbicide and flowed over the sensor chip. The binding of the TIR1/AFB-herbicide complex to the immobilized degron peptide is measured in real-time as a change in the surface plasmon resonance signal.[14][15]

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) of the interaction are calculated from the SPR sensorgrams.

Conclusion

The structure-activity relationship of pyridine carboxylic acid herbicides is a complex interplay of electronic and steric factors. The core picolinic acid scaffold provides the necessary auxin-like functionality, while substitutions on the pyridine ring fine-tune the herbicidal potency and selectivity. The amino group at C4 and halogenation at C3 and C5 are well-established for enhancing activity. Recent advancements have shown that modification at the C6 position with bulky aryl-containing groups can lead to next-generation herbicides with significantly improved efficacy. A thorough understanding of these SAR principles, supported by robust bioassays, is essential for the continued development of effective and sustainable weed management solutions.

References

- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cambridge.org [cambridge.org]

- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Determination of Aminopyralid in Soil Matrices by LC-MS/MS

AN-SOIL-01

Introduction

Aminopyralid (B1667105) is a selective herbicide used for the control of broadleaf weeds in various settings, including pastures and cereal crops.[1] It is typically formulated as a potassium or other salt, which readily dissociates to the aminopyralid acid in the environment. Due to its persistence and potential to affect sensitive crops at very low concentrations, a sensitive and robust analytical method for its determination in soil is crucial for environmental monitoring and agricultural research.[2][3]

This application note details a reliable method for the extraction and quantification of aminopyralid residues in soil matrices. The protocol employs a straightforward extraction with an acidified organic solvent followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for accurate quantification at low levels.[4][5][6]

Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (MeCN), Methanol (B129727) (MeOH), and Water (all LC-MS grade).

-

Reagents: Formic acid (LC-MS grade), Hydrochloric acid (HCl, analytical grade), Ammonium formate.

-

Analytical Standards: Aminopyralid certified reference material (purity >99%).

-

Equipment:

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Analytical balance (0.0001 g readability).

-

Centrifuge capable of handling 50 mL tubes.

-

Mechanical shaker or vortex mixer.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Standard laboratory glassware and pipettes.

-

Sample tubes (50 mL polypropylene (B1209903) centrifuge tubes).

-

Standard Solution Preparation

-

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of aminopyralid standard and dissolve it in methanol to prepare a primary stock solution. Store at -20°C.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 40:60 methanol/water with 0.05% formic acid).[8] These solutions are used to build the calibration curve.

Sample Preparation and Extraction

-

Soil Preparation: Air-dry soil samples in a well-ventilated area, free from contamination. Once dried, grind the soil and pass it through a 2-mm sieve to ensure homogeneity.

-

Extraction:

-

Weigh 5.0 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of extraction solution, consisting of acetonitrile and 1 N hydrochloric acid in a 90:10 (v/v) ratio.[1][6]

-

Securely cap the tubes and shake vigorously on a mechanical shaker for 30 minutes.[1] Alternatively, vortex for five minutes.[8]

-

Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the soil particles from the extract.

-

-

Final Sample Preparation:

-

Carefully transfer an aliquot of the supernatant (e.g., 1 mL) into a clean tube.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4] A dilution step may be necessary depending on the expected concentration and instrument sensitivity.

-

LC-MS/MS Analysis

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-